Tephrinone Tephrinone Tephrinone is a member of flavanones.
Tephrinone is a natural product found in Tephrosia calophylla, Tephrosia polyphylla, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 75350-44-6
VCID: VC0191461
InChI: InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3
SMILES: CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C
Molecular Formula: C21H22O4
Molecular Weight: 338.40

Tephrinone

CAS No.: 75350-44-6

Cat. No.: VC0191461

Molecular Formula: C21H22O4

Molecular Weight: 338.40

* For research use only. Not for human or veterinary use.

Tephrinone - 75350-44-6

Specification

CAS No. 75350-44-6
Molecular Formula C21H22O4
Molecular Weight 338.40
IUPAC Name 5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3
SMILES CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C

Introduction

Chemical Structure and Properties

Tephrinone is classified as a prenylated flavonoid belonging specifically to the flavanone subclass within the polyketide category. The compound has the systematic name 5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one . Its molecular formula is C₂₁H₂₂O₄, featuring a distinctive prenyl group (3-methylbut-2-enyl) attached at position 8 of the flavanone core structure . This prenylation is a critical structural feature that often contributes to enhanced biological activities in flavonoids.

The chemical structure of tephrinone includes a basic flavanone skeleton (2,3-dihydrochromen-4-one) with several functional group modifications. These include a hydroxyl group at position 5, a methoxy group at position 7, the aforementioned prenyl group at position 8, and a phenyl ring at position 2 . This specific arrangement of functional groups determines its physicochemical properties and biological activities.

Chemical Identifiers and Properties

PropertyValue
Common NameTephrinone
Systematic Name5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Molecular FormulaC₂₁H₂₂O₄
InChIKeyNISHDQWTPMJBJI-UHFFFAOYSA-N
SMILES NotationCC(=CCc1c(cc(c2C(=O)CC(c3ccccc3)Oc12)O)OC)C
ClassificationPolyketides > Flavonoids > Flavanones
PubChem CID156589
LIPID MAPS IDLMPK12140171

Natural Sources and Isolation

Tephrinone has been isolated from multiple species of the genus Tephrosia (Leguminosae), which comprises over 400 tropical and subtropical species. This genus is particularly known for producing a variety of flavonoids, including flavanones, flavones, chalcones, pterocarpans, and rotenoids, many of which are prenylated and exhibit diverse biological activities .

Primary Natural Sources

Two notable sources of tephrinone documented in the research literature include:

  • Tephrosia rhodesica: Tephrinone was isolated from the roots of T. rhodesica in relatively significant quantities (200 mg) compared to other compounds extracted from the same source . This marks the first documented phytochemical investigation of T. rhodesica roots.

  • Tephrosia tinctoria: Tephrinone has also been isolated from the roots of T. tinctoria, along with other flavonoids such as 2-hydroxy tephrosin and rotenone .

Isolation and Extraction Methodology

The isolation of tephrinone from T. rhodesica involves a multi-step process:

  • The roots are ground and extracted with CH₂Cl₂–CH₃OH (1:1) by percolation at room temperature.

  • The resulting extract is subjected to column chromatography over silica gel.

  • The fraction eluted with 3% EtOAc in iso-hexane is further purified by column chromatography on a Sephadex LH-20 column using CH₂Cl₂–CH₃OH (1:1) as the mobile phase .

This methodology yielded approximately 200 mg of tephrinone from the roots of T. rhodesica, indicating it is a major constituent of this plant species .

Biological Activities

Studies on tephrinone have primarily focused on its antiprotozoal activities. Research on compounds isolated from Tephrosia species, including tephrinone, has revealed varying degrees of efficacy against different protozoal parasites.

Antiprotozoal Activity

The antiprotozoal activity of tephrinone has been assessed against various parasitic protozoa, with the following observations:

ParasiteActivity LevelNotes
Trypanosoma brucei rhodesienseModerateCausative agent of East African sleeping sickness
Trypanosoma cruziModerateCausative agent of Chagas disease
Leishmania donovaniMildCausative agent of visceral leishmaniasis
Plasmodium falciparumNoneCausative agent of malaria

These findings from the study on tephrinone isolated from T. tinctoria indicate that the compound exhibits selective activity against certain parasitic protozoa . The absence of activity against P. falciparum is particularly noteworthy, as it suggests specificity in its antiprotozoal mechanisms.

Comparative Activity with Related Compounds

When compared to other flavonoids isolated from the same sources, tephrinone's activity profile shows interesting patterns:

  • Versus 2-hydroxy tephrosin: Both compounds showed similar levels of activity against Trypanosoma and Leishmania species .

  • Versus rotenone: While tephrinone exhibited moderate activity against Trypanosoma species and mild activity against Leishmania, rotenone showed no activity against any of the parasitic protozoa tested in the same study .

Structure-Activity Relationship

The biological activity of tephrinone can be understood in the context of its structural features, particularly its prenylation pattern and functional group arrangement. Prenylated flavonoids generally show enhanced biological activities compared to their non-prenylated counterparts.

Impact of Prenylation

The presence of the 3-methylbut-2-enyl group (prenyl) at position 8 of the flavanone skeleton likely contributes to tephrinone's moderate antiprotozoal activity. Prenylation often enhances the lipophilicity of flavonoids, potentially improving their ability to penetrate cell membranes and interact with biological targets .

Role of Hydroxylation and Methoxylation

The hydroxyl group at position 5 and methoxy group at position 7 may also influence the biological activity of tephrinone. These functional groups can affect the compound's:

Research Context and Future Directions

The investigation of tephrinone is part of broader research efforts focusing on the phytochemistry and pharmacology of Tephrosia species. These plants have traditionally been used in various medicinal systems, and scientific studies aim to validate and understand their therapeutic potential.

Current Research Limitations

The available research on tephrinone presents several limitations:

  • Limited number of studies specifically focused on tephrinone

  • Incomplete understanding of its mechanism of action

  • Lack of comprehensive toxicological evaluation

  • Minimal information on structure-activity relationships beyond basic observations

Analytical Methods for Identification and Quantification

The characterization of tephrinone in research settings typically involves several analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of tephrinone. Key NMR observations that help identify tephrinone include:

  • Characteristic signals for the flavanone skeleton

  • Distinctive patterns for the prenyl group

  • Signals corresponding to the methoxy and hydroxyl groups

Mass Spectrometry

Mass spectrometric analysis, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides accurate molecular weight determination and fragmentation patterns that are valuable for tephrinone identification .

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